molecular formula C13H9ClN2O3 B5877343 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate

2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate

Cat. No.: B5877343
M. Wt: 276.67 g/mol
InChI Key: BIBDYAALJDIPSA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and food industries

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate typically involves the esterification of 2-pyrazinecarboxylic acid with 2-(2-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and flavoring agents.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit the activity of enzymes such as topoisomerase and proteasome, leading to the disruption of DNA replication and protein degradation in cancer cells. This results in the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the oxoethyl group enhances its reactivity in oxidation and reduction reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

[2-(2-chlorophenyl)-2-oxoethyl] pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-10-4-2-1-3-9(10)12(17)8-19-13(18)11-7-15-5-6-16-11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBDYAALJDIPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)COC(=O)C2=NC=CN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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